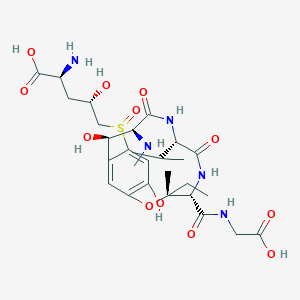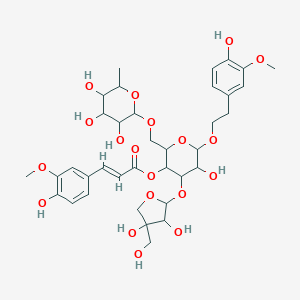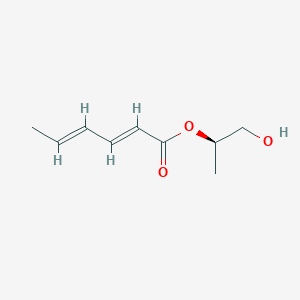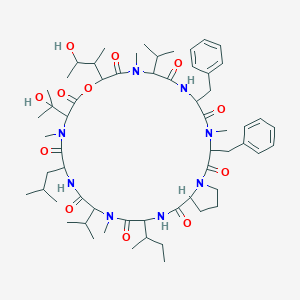
Aureobasidin S4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aureobasidin S4 is a natural product that was first isolated from the fungus Aureobasidium pullulans. It is a cyclic depsipeptide and has been found to have potent antifungal activity against a wide range of fungi. This compound has also been found to have potential applications in scientific research due to its mechanism of action and biochemical effects.
Aplicaciones Científicas De Investigación
Antifungal Activities
Aureobasidin S4, part of the aureobasidin group of cyclic depsipeptides, has been identified for its notable antifungal activities. Studies have demonstrated its efficacy against various fungal pathogens, including Candida spp. and Cryptococcus neoformans. The potency of this compound and related compounds against these pathogens indicates a promising role in addressing fungal infections (Yoshikawa et al., 1993).
Potential in Agriculture
Research has also explored the use of aureobasidin A, a related compound, in agriculture, specifically for the control of postharvest pathogens of fruits. This includes its effectiveness against fungi causing gray mold in strawberries and green mold in citrus, highlighting its potential as a fungicide in the agricultural sector (Liu et al., 2007).
Inhibition of Yeast Growth
Studies have shown that aureobasidins can inhibit the growth of yeasts like Saccharomyces cerevisiae. This inhibition is attributed to their action on specific genes and cellular processes, providing insights into yeast biology and potential therapeutic applications (Heidler & Radding, 1995).
Drug Development and Modification
Efforts have been made to generate broad-spectrum antifungal drug candidates from aureobasidin A, showcasing the potential of these compounds in developing new antifungal therapies. Novel chemical modifications have led to derivatives with enhanced activity against various fungi, expanding the scope of these compounds in medicinal applications (Wuts et al., 2015).
Role in Cell Morphogenesis
Investigations into the role of aureobasidins in cell morphogenesis have uncovered their impact on cell elongation and viability in yeast cells. These findings provide a deeper understanding of cellular processes and the potential impact of aureobasidins on cell growth and development (Hashida-Okado et al., 1998).
Propiedades
Número CAS |
153954-75-7 |
|---|---|
Fórmula molecular |
C60H92N8O12 |
Peso molecular |
1117.4 g/mol |
Nombre IUPAC |
3,6-dibenzyl-24-butan-2-yl-12-(3-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(8)46-57(76)65(14)47(35(4)5)52(71)61-42(31-34(2)3)55(74)67(16)50(60(11,12)79)59(78)80-49(38(9)39(10)69)58(77)66(15)48(36(6)7)53(72)62-43(32-40-25-20-18-21-26-40)54(73)64(13)45(33-41-27-22-19-23-28-41)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,34-39,42-50,69,79H,17,24,29-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
Clave InChI |
AUIRGWHYLWLLAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)C(C)O)C(C)(C)O)C)CC(C)C)C(C)C)C |
Sinónimos |
Aureobasidin S4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



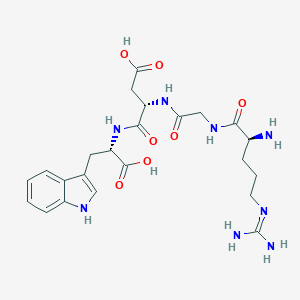

![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)

![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
